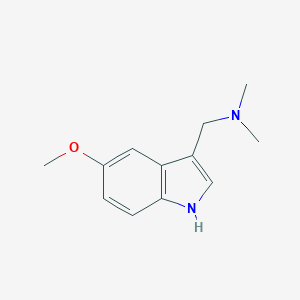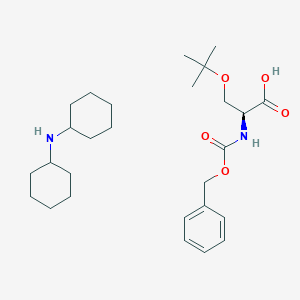
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When this compound 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
Biochemical and physiological effects:
This compound 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. This compound 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, this compound 47,497 has been shown to have anti-anxiety and anti-depressant effects.
Advantages and Limitations for Lab Experiments
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. This compound 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using this compound 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of this compound 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
Future Directions
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. This compound 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like this compound 47,497 on the body, as well as their potential for abuse and addiction.
Synthesis Methods
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
Scientific Research Applications
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. This compound 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
properties
CAS RN |
19137-84-9 |
|---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
InChI Key |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
Canonical SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
synonyms |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
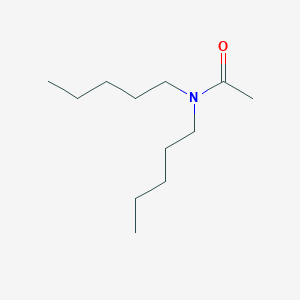
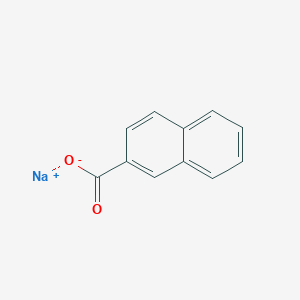
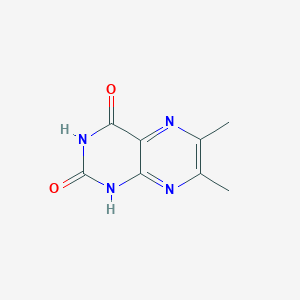

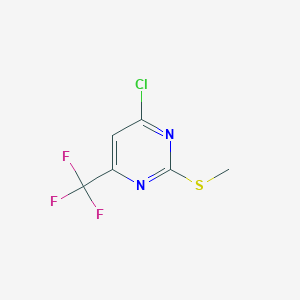
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

